molecular formula C12HBr4Cl3O B13808030 4,6,7,8-Tetrabromo-1,2,3-trichlorodibenzo[b,d]furan

4,6,7,8-Tetrabromo-1,2,3-trichlorodibenzo[b,d]furan

Cat. No.: B13808030
M. Wt: 587.1 g/mol
InChI Key: ZRBFRENNSJKXLT-UHFFFAOYSA-N
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Description

Tetrabromotrichlorodibenzofuran is a halogenated organic compound belonging to the family of dibenzofurans These compounds are characterized by their two benzene rings fused to a central furan ring Tetrabromotrichlorodibenzofuran is notable for its high degree of halogenation, with four bromine atoms and three chlorine atoms attached to the dibenzofuran structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrabromotrichlorodibenzofuran typically involves the bromination and chlorination of dibenzofuran. One common method includes the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective halogenation at the desired positions on the dibenzofuran ring.

Industrial Production Methods: Industrial production of tetrabromotrichlorodibenzofuran may involve large-scale halogenation processes using similar reagents and catalysts. The process is optimized for high yield and purity, often involving multiple steps of purification to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Tetrabromotrichlorodibenzofuran can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of more oxidized derivatives of the compound.

    Reduction: Reduction reactions can remove halogen atoms, potentially leading to less halogenated dibenzofurans.

    Substitution: Halogen atoms on the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dibenzofuran derivatives with additional oxygen-containing functional groups, while reduction may produce less halogenated dibenzofurans.

Scientific Research Applications

Tetrabromotrichlorodibenzofuran has several applications in scientific research:

    Environmental Science: It is studied for its persistence and bioaccumulation in the environment, as well as its potential toxic effects on wildlife and humans.

    Industrial Chemistry: The compound is used as a precursor in the synthesis of other halogenated organic compounds.

    Biology and Medicine: Research is ongoing to understand its effects on biological systems, including its potential as an endocrine disruptor.

Mechanism of Action

The mechanism of action of tetrabromotrichlorodibenzofuran involves its interaction with biological molecules. It can bind to and activate or inhibit various enzymes and receptors, leading to changes in cellular processes. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

    Polychlorinated Dibenzofurans (PCDFs): These compounds have similar structures but with chlorine atoms instead of bromine.

    Tetrabromobisphenol A (TBBPA): Another brominated compound with different applications and toxicological profiles.

Uniqueness: Tetrabromotrichlorodibenzofuran is unique due to its specific halogenation pattern, which imparts distinct chemical and physical properties. Its high degree of halogenation makes it particularly stable and resistant to degradation, which is both an advantage and a concern from an environmental perspective.

Properties

Molecular Formula

C12HBr4Cl3O

Molecular Weight

587.1 g/mol

IUPAC Name

4,6,7,8-tetrabromo-1,2,3-trichlorodibenzofuran

InChI

InChI=1S/C12HBr4Cl3O/c13-3-1-2-4-8(17)10(19)9(18)7(16)12(4)20-11(2)6(15)5(3)14/h1H

InChI Key

ZRBFRENNSJKXLT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C3=C(C(=C(C(=C3Cl)Cl)Cl)Br)OC2=C(C(=C1Br)Br)Br

Origin of Product

United States

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